molecular formula C19H19N5OS B11684134 N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 361165-24-4

N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B11684134
CAS No.: 361165-24-4
M. Wt: 365.5 g/mol
InChI Key: UCONNGOWJYECBT-DEDYPNTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide typically involves the reaction of appropriate carboxylic acid hydrazides with aryl isothiocyanates . Another method involves a one-pot reaction starting from aromatic amines, followed by successive reactions with carbon disulfide, sodium chloroacetate, and hydrazine . The intermediate N-(aryl)hydrazinecarbothioamides are then acylated with acyl chlorides to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide lies in its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

361165-24-4

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+

InChI Key

UCONNGOWJYECBT-DEDYPNTBSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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